Ac-Gly-Ala-Lys-AMC Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

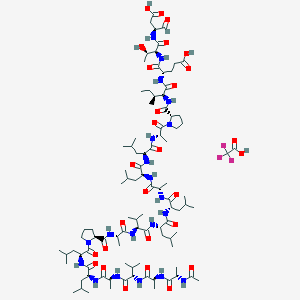

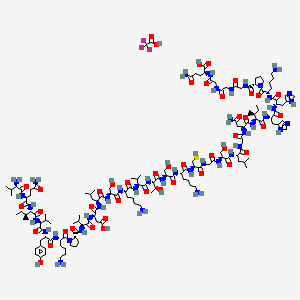

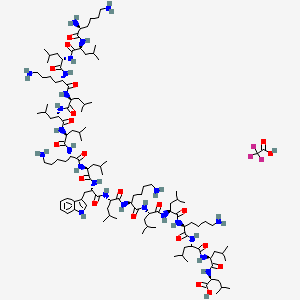

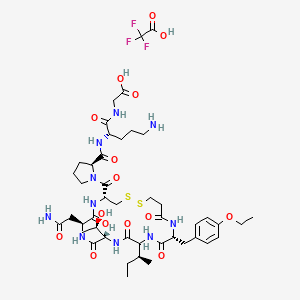

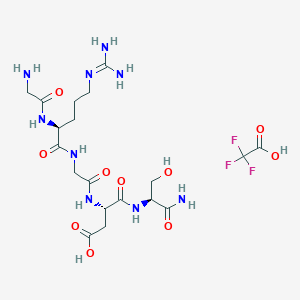

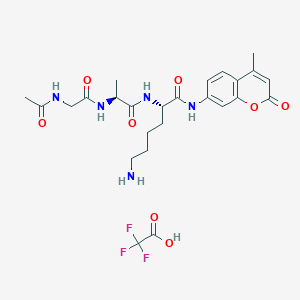

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is a control peptide for protease-coupled histone deacetylase (HDAC) assay . It is a synthetic peptide with a molecular formula of C₂₃H₃₁N₅O₆ .

Molecular Structure Analysis

The molecular formula of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . More detailed structural information or a visual representation of the molecule was not found in the search results.Chemical Reactions Analysis

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is used in protease-coupled histone deacetylase (HDAC) assays . In these assays, the peptide undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC) . AMC is fluorescent under UV light and can emit a fluorescent signal .Physical And Chemical Properties Analysis

The molecular formula of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is C₂₃H₃₁N₅O₆ . The relative molecular mass is 473.53 . The peptide is synthetic and is stored at temperatures below -15°C . No further physical or chemical properties were found in the search results.科学研究应用

Protease-Coupled Histone Deacetylase (HDAC) Assay

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is used as a control peptide for protease-coupled histone deacetylase (HDAC) assay . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Protein Binding Studies

This compound can be used in protein binding studies . Proteins have a myriad of functions within organisms, including catalysing metabolic reactions, DNA replication, responding to stimuli, providing structure to cells and organisms, and transporting molecules from one location to another.

Peptide Coupling

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” can be used in peptide coupling . Peptide coupling is a fundamental step in the production of peptides, and it involves the formation of a peptide bond between two amino acids.

Enzyme Studies

This compound can be used in enzyme studies . Enzymes are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.

Biochemical and Physiological Actions

“Ac-Gly-Ala-Lys-AMC Trifluoroacetate” can be used to study its biochemical and physiological actions . This includes understanding its interactions, reactions, and pathways in the body.

Molecular Weight Determination

The molecular weight of “Ac-Gly-Ala-Lys-AMC Trifluoroacetate” is 473.53 . This information is crucial in many areas of research and development, including the synthesis of new compounds.

作用机制

Target of Action

The primary target of Ac-Gly-Ala-Lys-AMC Trifluoroacetate is the histone deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression.

Mode of Action

Ac-Gly-Ala-Lys-AMC Trifluoroacetate is used as a control peptide for protease-coupled HDAC assays . It interacts with its target HDAC by undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .

Biochemical Pathways

The compound affects the biochemical pathway involving HDACs. By acting as a control peptide in HDAC assays, it helps in the determination of protease activity . The downstream effects include changes in gene expression regulated by the acetylation and deacetylation of histones.

Result of Action

The hydrolysis of Ac-Gly-Ala-Lys-AMC Trifluoroacetate releases AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a signal that indicates the activity of the protease .

Action Environment

For instance, it is recommended to be stored at temperatures below -15°C .

属性

IUPAC Name |

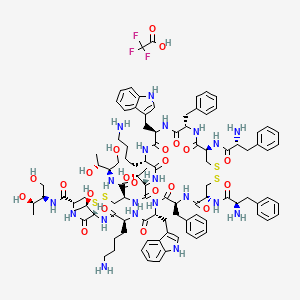

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O6.C2HF3O2/c1-13-10-21(31)34-19-11-16(7-8-17(13)19)27-23(33)18(6-4-5-9-24)28-22(32)14(2)26-20(30)12-25-15(3)29;3-2(4,5)1(6)7/h7-8,10-11,14,18H,4-6,9,12,24H2,1-3H3,(H,25,29)(H,26,30)(H,27,33)(H,28,32);(H,6,7)/t14-,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXWJPVPJYVFG-DJKAKHFESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Gly-Ala-Lys-AMC Trifluoroacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。